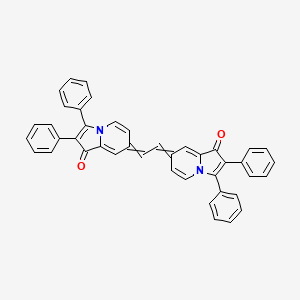
7,7'-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This compound is characterized by its unique structure, which includes two indolizine units connected by an ethane-1,2-diylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Indolizine Units: The initial step involves the synthesis of 2,3-diphenylindolizine units through cyclization reactions.
Coupling Reaction: The two indolizine units are then coupled using an ethane-1,2-diylidene linker under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to facilitate the coupling reaction.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce different indolizine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving indolizine derivatives.
Medicine: Investigating its pharmacological properties for drug development.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Affecting gene expression or protein synthesis.
Signal Transduction Pathways: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylindolizine: A simpler indolizine derivative.
Ethane-1,2-diylidene-linked Compounds: Other compounds with similar linking structures.
Uniqueness
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other indolizine derivatives.
Properties
CAS No. |
86193-57-9 |
|---|---|
Molecular Formula |
C42H28N2O2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
7-[2-(1-oxo-2,3-diphenylindolizin-7-ylidene)ethylidene]-2,3-diphenylindolizin-1-one |
InChI |
InChI=1S/C42H28N2O2/c45-41-35-27-29(23-25-43(35)39(33-17-9-3-10-18-33)37(41)31-13-5-1-6-14-31)21-22-30-24-26-44-36(28-30)42(46)38(32-15-7-2-8-16-32)40(44)34-19-11-4-12-20-34/h1-28H |
InChI Key |
XGFMESLJUPSHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC=C4C=CN5C(=C4)C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C=C3C2=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
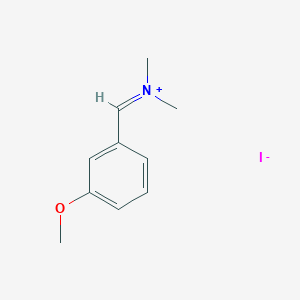
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
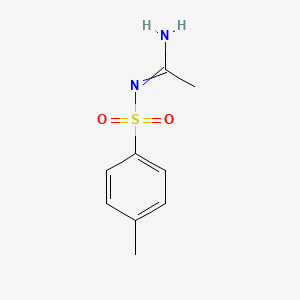
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
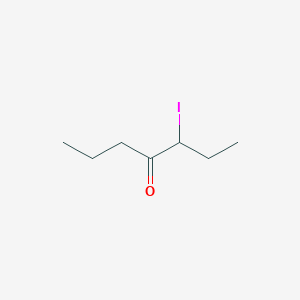
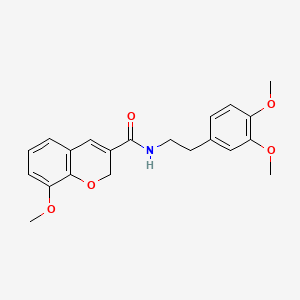
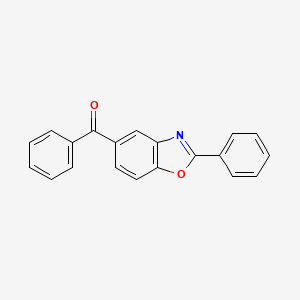
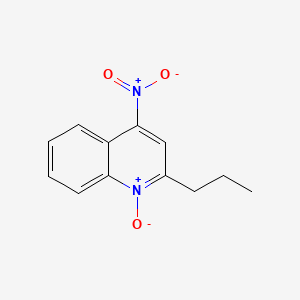
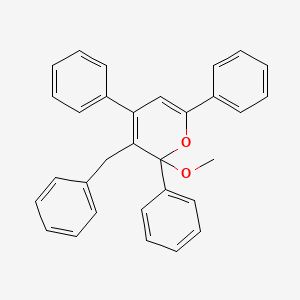
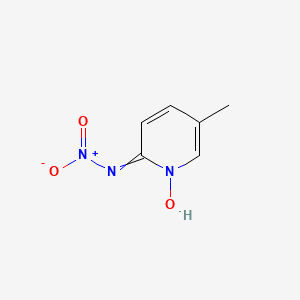
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)

